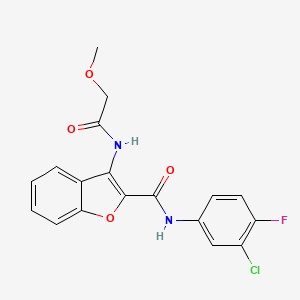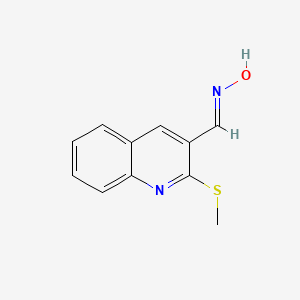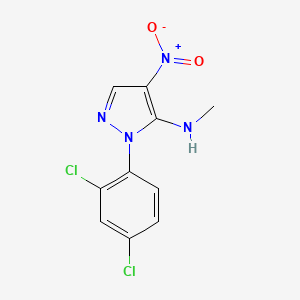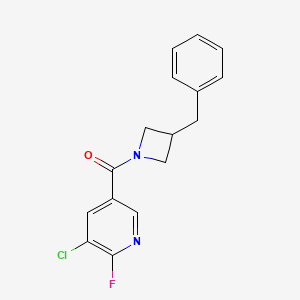
5-(3-Benzylazetidine-1-carbonyl)-3-chloro-2-fluoropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Benzylazetidine-1-carbonyl)-3-chloro-2-fluoropyridine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes a benzylazetidine moiety, a carbonyl group, and halogenated pyridine.
准备方法
The synthesis of 5-(3-Benzylazetidine-1-carbonyl)-3-chloro-2-fluoropyridine involves multiple steps, typically starting with the preparation of the azetidine ring, followed by the introduction of the benzyl group and the halogenated pyridine. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
化学反应分析
5-(3-Benzylazetidine-1-carbonyl)-3-chloro-2-fluoropyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studying various biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and neurodegenerative disorders.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism by which 5-(3-Benzylazetidine-1-carbonyl)-3-chloro-2-fluoropyridine exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
When compared to similar compounds, 5-(3-Benzylazetidine-1-carbonyl)-3-chloro-2-fluoropyridine stands out due to its unique combination of functional groups and halogenation pattern. Similar compounds include:
- 6-(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one
- 3-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]benzonitrile
These compounds share some structural similarities but differ in their specific functional groups and biological activities .
属性
IUPAC Name |
(3-benzylazetidin-1-yl)-(5-chloro-6-fluoropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O/c17-14-7-13(8-19-15(14)18)16(21)20-9-12(10-20)6-11-4-2-1-3-5-11/h1-5,7-8,12H,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIMZCRIJCLVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(N=C2)F)Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-fluorophenyl)urea](/img/structure/B2740175.png)
![(E)-2-amino-N-butyl-1-((3,4-dihydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2740176.png)
![3-Bromo-6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2740177.png)
![1-tert-butyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2740180.png)
![N-(4-chlorophenyl)-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carboxamide](/img/structure/B2740181.png)
![10-(4-ethoxyphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2740182.png)
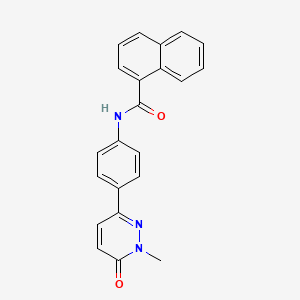
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2740185.png)
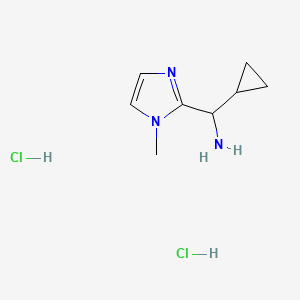
![3-Chloro-2-({4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2740190.png)
